Hexanediol

Overview

Description

1,6-Hexanediol (1,6-HD) is a bifunctional aliphatic diol with hydroxyl groups at the terminal ends of a six-carbon chain. It is industrially significant due to its versatility in polymer synthesis, including polyurethanes, coatings, and adhesives . Derived from bio-based sources such as hydroxymethylfurfural (a cellulose derivative), it supports sustainable material production . Its applications span automotive, textiles, and electronics, where it enhances flexibility, strength, and chemical resistance .

Preparation Methods

Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst, such as palladium or nickel, and is carried out under high pressure and temperature conditions . Another laboratory preparation method involves the reduction of adipates using lithium aluminium hydride, although this method is not practical for large-scale production .

In industrial settings, this compound is often produced through the catalytic hydrogenation of adipic acid esters. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve temperatures ranging from 150°C to 250°C and pressures between 20 to 50 bar .

Chemical Reactions Analysis

Hexanediol undergoes various chemical reactions typical of alcohols, including dehydration, substitution, and esterification. Some of the key reactions include:

Oxidation: This compound can be oxidized using pyridinium chlorochromate to form adipaldehyde.

Dehydration: Dehydration of this compound can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and dehydrating agents like sulfuric acid. The major products formed from these reactions are typically aldehydes, ethers, and heterocyclic compounds .

Scientific Research Applications

Hexanediol has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a building block in the synthesis of polyesters, polyurethanes, and other polymers.

Biology: In biological research, this compound is used to study biomolecular condensates.

Medicine: this compound is used in the formulation of various pharmaceutical products due to its solvent and humectant properties.

Industry: this compound is widely used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of hexanediol involves its ability to interact with hydroxyl groups and other functional groups in molecules. In biological systems, this compound disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates. This property is utilized in research to study the behavior of biomolecular condensates and their role in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2-Hexanediol vs. 1,6-Hexanediol

Key Findings :

- Despite similar molecular formulas, the hydroxyl group spacing critically influences biological activity. 1,6-HD disrupts LLPS by altering protein solvation and water surface tension, while 1,2-HD lacks this specificity .

- In Drosophila studies, 1,2-HD exhibited additive toxicity with radiation, unlike 1,6-HD, suggesting distinct mechanisms of interaction with cellular components .

Chain Length Variants: 1,5-Pentanediol vs. 1,6-Hexanediol

Key Findings :

- Chain length dictates mechanical behavior in polymers. 1,6-HD-based polyhexamethylene furanoate (PHF) is rigid and crystalline, whereas 1,5-pentanediol-derived polymers exhibit elastomeric properties .

- Blending these diols balances gas barrier efficiency and mechanical flexibility, enabling tailored material design .

Derivatives and Hydrolysis Products: HDDA vs. 1,6-Hexanediol

Hexanediol diacrylate (HDDA), a derivative of 1,6-HD, serves as a cross-linker in UV-curable resins. Hydrolysis of HDDA yields 1,6-HD and methacrylic acid, which can repolymerize under certain conditions . This contrasts with 1,6-HD’s direct role as a monomer or solvent.

Environmental and Toxicological Profiles

- Biodegradation: 1,6-HD dibenzoate plasticizers degrade into non-persistent metabolites (e.g., 6-benzoyloxyhexanoic acid), unlike commercial alternatives .

- Toxicity: 1,6-HD shows low cytotoxicity in short-term LLPS experiments but causes morphological abnormalities in prolonged exposures . 1,2-HD, while less studied, demonstrates higher acute toxicity in biological models .

Physicochemical Properties of Alkanediols

| Compound | Surface Tension Reduction | Solubility in Water |

|---|---|---|

| 1,6-Hexanediol | Moderate | High |

| 1,2-Hexanediol | High | Moderate |

| 1,5-Hexanediol | Data Not Available | Moderate |

Note: Surface tension data derived from computational models (Crippen, McGowan methods) .

Biological Activity

Hexanediol, particularly 1,6-hexanediol, is a compound of significant interest in various biological and biochemical applications. This article delves into its biological activity, highlighting its effects on enzyme activity, phase separation in cells, and antimicrobial properties.

1,6-Hexanediol is a diol with the chemical formula CHO. It is a colorless liquid that is soluble in water and organic solvents. Its structure allows it to interact with biological macromolecules, influencing their activity.

Effects on Enzyme Activity

Recent studies have demonstrated that 1,6-hexanediol significantly impairs the activity of various kinases and phosphatases. The following table summarizes key findings related to its impact on enzyme activity:

| Enzyme | Effect of 1,6-Hexanediol | Concentration (v/v) | Activity Reduction |

|---|---|---|---|

| Cdk9/CycT1 | Diminished kinase activity | 0.625% | 25% |

| 5% | 95% | ||

| Cdk7/CycH | Similar impairment | 5% | Significant reduction |

| SSU72 Phosphatase | Affected by this compound; reduced phosphatase activity | Not specified | Not quantified |

| Q5 Polymerase | Reduced activity | 5% | Significant reduction |

| OneTaq Polymerase | Reduced activity at lower concentrations | 0.625% | Reduced |

In a study focusing on the cyclin-dependent kinase complex Cdk9/CycT1, it was found that this compound treatment led to a significant decrease in kinase activity, independent of liquid-liquid phase separation (LLPS) formation . This suggests that this compound disrupts enzymatic functions through mechanisms not solely reliant on phase behavior.

Disruption of Phase Separation

1,6-Hexanediol has been shown to disrupt phase-separated condensates in cellular environments. For instance, it affects the RNA-binding protein Fused in Sarcoma (FUS), which is crucial for RNA processing and stress granule formation. The compound alters the chemical environment around proteins, impacting their stability and function .

Key Findings:

- This compound disrupts hydrophobic interactions driving phase separation.

- It does not significantly affect charge-mediated interactions.

- The potency varies with different alkanediols based on their molecular structure.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that 1,2-hexanediol demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens .

Summary of Antimicrobial Findings:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Inhibited |

| Other Gram-positive bacteria | Variable effectiveness |

Case Studies

A notable study involved the examination of this compound's effects on human cells. Researchers found that at concentrations as low as 0.625%, this compound could impair cellular processes critical for cell division and signaling pathways. The findings indicated a potential risk when using this compound in formulations intended for skin contact or injection .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the acute toxicity of 1,2-hexanediol in aquatic organisms?

- Use standardized OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity) combined with ECOSAR predictions to estimate chronic toxicity values. Validate results with in vitro assays (e.g., algal growth inhibition tests) .

- Analytical techniques like LC-MS or GC-MS should quantify residues in environmental matrices to confirm exposure levels .

Q. How do purity grades (e.g., 98% vs. 99.5%) impact experimental reproducibility in cosmetic formulation studies?

- Conduct comparative studies using HPLC or NMR to verify purity and identify impurities (e.g., residual catalysts or diol isomers). Adjust formulation protocols to account for solvent interactions, as lower purity grades may alter viscosity or solubility profiles .

Q. What safety protocols are critical when handling 1,6-hexanediol in polymer synthesis labs?

- Implement fume hoods for vapor control (vapor pressure: ~0.01 mmHg at 25°C) and use PPE rated for organic solvents. Monitor workplace air concentrations via gas chromatography to ensure compliance with OSHA exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data for 1,2-hexanediol across regulatory assessments?

- Perform systematic dose-response studies using in vivo models (e.g., Sprague-Dawley rats) with endpoints aligned with OECD 424 guidelines. Cross-validate findings with analogs (e.g., 1,2-octanediol) to address data gaps and refine ECOSAR predictions .

- Publish negative results (e.g., nonsensitizing outcomes in LLNA assays) to clarify discrepancies in hazard classifications .

Q. What methodologies are effective for predicting 1,2-hexanediol’s environmental persistence in soil vs. aquatic systems?

- Use OECD 301 biodegradation tests under aerobic/anaerobic conditions, supplemented with QSAR modeling (EPI Suite) to estimate half-lives. Compare results with analog data (e.g., 1,2-butanediol’s 68% anaerobic degradation in 60 days) to validate models .

Q. How can researchers address regulatory challenges in cross-border studies involving 1,6-hexanediol?

- Align protocols with REACH and EPA frameworks by integrating physicochemical data (e.g., log Kow, water solubility) and toxicity profiles. Submit pre-submission inquiries to regulatory bodies to clarify analog substitution criteria (e.g., 1,2-octanediol as a read-across candidate) .

Q. What computational tools are validated for predicting 1,2-hexanediol’s metabolic pathways in mammalian systems?

- Apply the QSAR Toolbox’s rat liver S9 and skin metabolism simulators to identify primary metabolites (e.g., 2-hydroxyhexanoic acid). Cross-reference predictions with in vitro hepatocyte assays and LC-MS metabolomics .

Q. How should researchers design experiments to evaluate conflicting data on 1,2-hexanediol’s endocrine disruption potential?

- Conduct high-throughput screening (HTS) using OECD 455 assays (e.g., ERα binding) and transcriptomic analysis (RNA-seq) to detect estrogenic activity. Compare results with structurally similar diols to isolate structure-activity relationships .

Q. Methodological Guidelines

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to harmonize disparate toxicity datasets. Prioritize studies with robust QA/QC protocols (e.g., EPA-approved GLPs) .

- Ethical Compliance : Document IRB approvals for human tissue studies (e.g., skin patch tests) and adhere to OECD animal welfare standards for in vivo work .

Properties

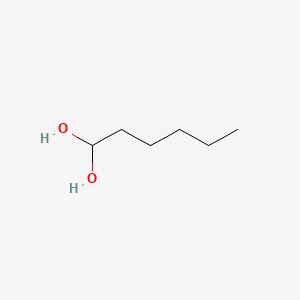

IUPAC Name |

hexane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCMOQWYVYDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181274 | |

| Record name | Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26762-52-7 | |

| Record name | Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.